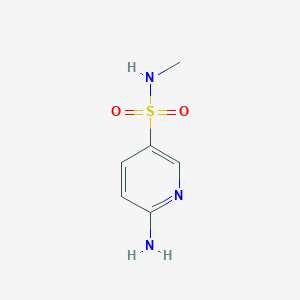

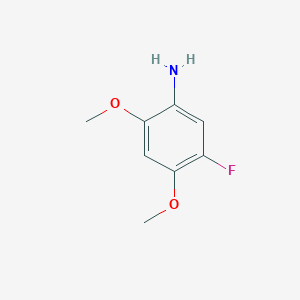

5-Fluoro-2,4-dimethoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-Fluoro-2,4-dimethoxyaniline is a fluorinated aniline derivative, which is a class of compounds known for their applications in pharmaceuticals and materials science due to their unique chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical reactions of related fluorinated compounds, which can be informative for understanding the behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. For example, the synthesis of 5,5'-dihydroxyleucine and its 4-fluoro analog involves the condensation of an amino acid moiety with a suitable precursor, demonstrating the intricacies of introducing fluorine into organic molecules . Similarly, the synthesis of a fluorinated 1,1-dialkoxy-3-iminoisoindoline acetal, a phthalocyanine precursor, shows that fluoroalkyl groups can stabilize certain tautomers, which may be relevant for the stability of this compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be significantly influenced by the presence of fluorine. For instance, the X-ray structure of a fluorinated isoindoline acetal revealed hydrogen-bonded dimers in the solid state, which could suggest that this compound may also form specific molecular arrangements due to the influence of fluorine . Additionally, the structure of 5,10-dimethoxybenzo[j]fluoranthene provides insights into how methoxy and fluorine substituents can affect the planarity and bond angles of aromatic systems .

Chemical Reactions Analysis

The reactivity of fluorinated anilines can be altered by the presence of fluorine atoms. For example, the synthesis of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues showed that the position and number of fluorine atoms can affect the reactivity and the outcome of the reactions, such as the aza-Diels–Alder reaction . This suggests that the reactivity of this compound in chemical reactions would also be influenced by the fluorine atom at the ortho position.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties. The study of 5-Fluoro-2'-deoxyuridylate with thymidylate synthetase revealed that the fluorine atom can lead to the formation of a covalent complex with the enzyme, indicating that this compound may also form specific interactions due to the presence of fluorine . The photophysical properties of fluorinated bipyridines, including shifts in emission maxima and changes in quantum yield, provide a basis for predicting the potential optical properties of this compound .

Scientific Research Applications

Radiation-Activated Antitumor Prodrugs

A study by Mori, Hatta, and Nishimoto (2000) explored 5-fluoro-1-(2'-oxocycloalkyl)uracils as potential radiation-activated prodrugs for hypoxic tumor cells, demonstrating the release of 5-fluorouracil in anoxic conditions. This research highlights the potential of 5-fluoro derivatives in targeted cancer therapy (Mori, Hatta, & Nishimoto, 2000).

Electrochemical Charge Storage Materials

Wang et al. (2019) developed poly(5-fluoroindole) as a high-performance charge storage material, demonstrating its potential in supercapacitor applications. This study indicates the versatility of 5-fluoro derivatives in energy storage technologies (Wang et al., 2019).

Chemical Sensors for Mercury Ions

Zhang et al. (2002) utilized a fluoroionophore based on 5-fluoro-2,4-dimethoxyaniline derivatives for mercury ion detection, emphasizing its application in environmental monitoring and safety (Zhang et al., 2002).

Organic Synthesis and Drug Development

Research by Wu et al. (2021) showed the use of 2-Fluoro-5-(trifluoromethyl)aniline as a directing group in Ruthenium-catalyzed reactions, contributing to the synthesis of complex organic compounds and drug development (Wu et al., 2021).

Electrochemical Sensors

Zeng, Li, and Wang (2019) conducted a study on electrochemical polymerization of 2,5-dimethoxyaniline, enhancing the detection of amino acids, which can be pivotal in biochemical analysis and medical diagnostics (Zeng, Li, & Wang, 2019).

Nanomaterials for Supercapacitors

Yuan et al. (2014) reported the synthesis of 2D poly(2,5-dimethoxyaniline) nanosheets, showcasing their application as electrodes in high-performance supercapacitors, a significant advancement in energy storage technology (Yuan et al., 2014).

Safety and Hazards

properties

IUPAC Name |

5-fluoro-2,4-dimethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIDQMOZTRAYET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444288 |

Source

|

| Record name | 5-fluoro-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195136-65-3 |

Source

|

| Record name | 5-Fluoro-2,4-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)